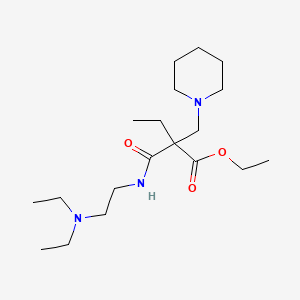![molecular formula C6H12ClNOS B13789928 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C6H12ClNOS. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2-azaspiro[3.5]nonane;hydrochloride: Similar structure but lacks the sulfur atom.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxalate group instead of hydrochloride.
2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: Contains additional oxygen atoms.
Uniqueness
5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spiro structure incorporating both oxygen and sulfur atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C6H12ClNOS |
|---|---|
Molecular Weight |
181.68 g/mol |
IUPAC Name |
5-oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C6H11NOS.ClH/c1-2-8-6(9-3-1)4-7-5-6;/h7H,1-5H2;1H |
InChI Key |
RKNBJFNNGUOPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CNC2)SC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


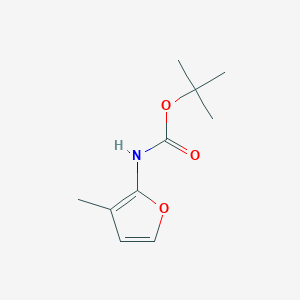
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
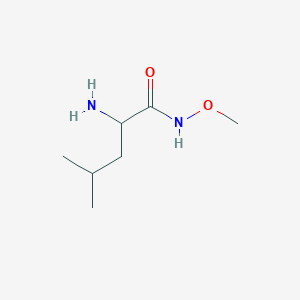
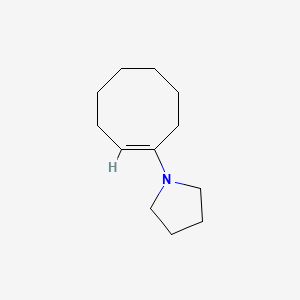
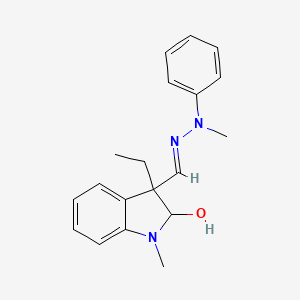


![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
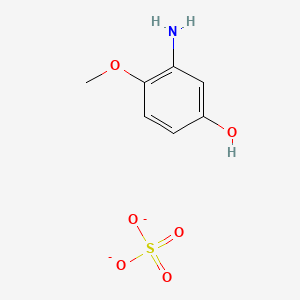

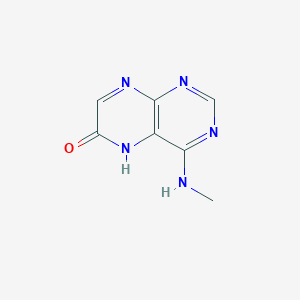
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
